molecular formula C4H9NOS B3133515 Thiomorpholine 1-oxide CAS No. 39213-13-3

Thiomorpholine 1-oxide

Cat. No.: B3133515
CAS No.: 39213-13-3
M. Wt: 119.19 g/mol
InChI Key: YHIIJNLSGULWAA-UHFFFAOYSA-N
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Description

Classification and Chemical Significance within Heterocyclic Sulfoxide (B87167) Chemistry

Thiomorpholine (B91149) 1-oxide, with the chemical formula C4H9NOS, is classified as a saturated aliphatic heterocyclic sulfoxide. nih.govchemspider.com It is a thio analog of morpholine (B109124) where the sulfur atom has been oxidized. jchemrev.com The core structure consists of a thiomorpholine ring, a six-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 4, respectively, and an oxygen atom double-bonded to the sulfur, creating a sulfoxide group. nih.govvulcanchem.com This sulfoxide moiety is a key functional group that significantly influences the molecule's properties, including its polarity and ability to act as a hydrogen bond acceptor. vulcanchem.comnih.gov

The chemical significance of thiomorpholine 1-oxide lies in its unique combination of a tertiary amine and a sulfoxide within a cyclic framework. The sulfoxide group introduces a chiral center at the sulfur atom and enhances the hydrophilicity of the molecule. vulcanchem.commdpi.com In heterocyclic sulfoxide chemistry, the this compound scaffold is a subject of conformational analysis, with studies indicating a preference for a chair conformation where the S=O group is in an axial position. researchgate.net This stereoelectronic feature is crucial for its interaction with biological targets and its utility in stereoselective synthesis. The oxidation of the sulfur atom can be achieved using mild oxidizing agents like hydrogen peroxide. mdpi.com Further oxidation can lead to the corresponding thiomorpholine 1,1-dioxide (a sulfone). researchgate.netguidechem.com

Research Trajectory and Emergent Areas of Study

Historically, research on thiomorpholine derivatives has been extensive due to their presence in pharmacologically active compounds. jchemrev.comacs.orgresearchgate.net The introduction of the sulfoxide group in this compound has opened new avenues of investigation. Early studies focused on its synthesis and basic reactivity. A common synthetic route involves the oxidation of thiomorpholine. mdpi.comresearchgate.net

More recently, the research trajectory has shifted towards its application in materials science and medicinal chemistry. An emergent area of study is the incorporation of this compound into polymers. For instance, polymers containing this moiety, such as poly(ethylthiomorpholine oxide methacrylate) or PTHOXMA, have been synthesized and are being explored for their dual pH and temperature sensitivities, which could lead to applications in stimuli-responsive materials. mdpi.com The sulfoxide group's ability to enhance water solubility has made it a valuable component in the design of drug candidates, potentially improving their bioavailability. vulcanchem.com Furthermore, derivatives of this compound are being investigated as fluorescent probes for detecting reactive oxygen species like hypochlorous acid, where the oxidation of the sulfur atom leads to a change in fluorescence. nih.gov The compound also serves as an intermediate in the synthesis of more complex molecules, including kinase inhibitors. vulcanchem.com

Chemical and Physical Properties

Below are tables detailing some of the key chemical and physical properties of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 1,4-thiazinane 1-oxide nih.gov
CAS Number 39213-13-3 nih.gov
Molecular Formula C4H9NOS nih.gov
InChI Key YHIIJNLSGULWAA-UHFFFAOYSA-N nih.gov

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Weight 119.19 g/mol nih.gov
XLogP3-AA -1.4 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 0 nih.gov
Exact Mass 119.04048508 Da nih.gov
Topological Polar Surface Area 48.3 Ų nih.gov

Detailed Research Findings

Recent research has highlighted the versatility of this compound and its derivatives in various scientific domains.

In the field of materials science, a new class of polymers containing thiomorpholine oxide units has been developed. mdpi.com Specifically, poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) was synthesized via Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. mdpi.com These polymers exhibit a strong hydrophilic character due to the sulfoxide groups and are sensitive to pH changes because of the protonable tertiary amine functions. mdpi.com This dual-responsive nature makes them promising candidates for applications in smart materials and biomedical devices.

In medicinal chemistry, the sulfoxide moiety of this compound derivatives has been shown to enhance the water solubility of potential drug candidates, which can lead to improved bioavailability. vulcanchem.com For example, 4-(3-Methoxy-4-nitrophenyl)thiomorpholine (B8324189) 1-oxide serves as a precursor for kinase inhibitors that target receptors like EGFR and VEGFR. vulcanchem.com

Furthermore, the reactivity of the sulfur atom in thiomorpholine derivatives has been exploited in the development of fluorescent probes. A probe based on the 4-nitro-benz-1,2,5-oxadiazole (NBD) fluorophore linked to a thiomorpholine (NBD-S-TM) shows quenched fluorescence. nih.gov However, upon oxidation by hypochlorous acid (HOCl) to the corresponding thiomorpholine S-oxide (NBD-S-TSO), the fluorescence intensity is vastly increased. nih.gov This "off-on" mechanism allows for the sensitive and selective detection of HOCl, which is relevant in studying oxidative stress in biological systems. nih.gov

Conformational analysis using 1H NMR spectroscopy has shown that in solution, this compound preferentially adopts a chair conformation with the sulfoxide group in an axial orientation. researchgate.net This conformational preference is a key determinant of its chemical and biological activity. The oxidation of thiomorpholine to this compound has also been observed as an intermediate step in the biodegradation of thiomorpholine by certain microorganisms like Mycobacterium aurum MO1, where the reaction is catalyzed by a cytochrome P450 enzyme. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-thiazinane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c6-7-3-1-5-2-4-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIIJNLSGULWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959988
Record name 1lambda~4~-Thiomorpholin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39213-13-3
Record name 1lambda~4~-Thiomorpholin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Thiomorpholine 1 Oxide and Its Derivatives

Regioselective Oxidation Strategies of Thiomorpholine (B91149) Precursors

The selective oxidation of the sulfur atom in the thiomorpholine ring is a key transformation for the synthesis of thiomorpholine 1-oxide. Achieving high regioselectivity to favor the formation of the sulfoxide (B87167) over the sulfone is a primary challenge. Various oxidation systems have been developed to address this, ranging from classical peroxide-based reagents to more sophisticated transition metal catalysts.

Peroxide-Mediated Oxidation Routes for Sulfoxide Formation

Hydrogen peroxide is a widely used oxidant for the conversion of sulfides to sulfoxides due to its environmental compatibility, with water being the only byproduct. nih.govjchemrev.com The oxidation of thiomorpholine precursors with hydrogen peroxide can be finely controlled to yield the desired this compound.

A mild and efficient method involves the use of hydrogen peroxide in glacial acetic acid, which allows for the selective oxidation of sulfides to sulfoxides under transition-metal-free conditions. nih.gov This system is attractive due to its simplicity and the high yields of the sulfoxide products. nih.gov For instance, the oxidation of N-substituted thiomorpholines can be achieved at room temperature, with careful monitoring to prevent over-oxidation to the corresponding sulfone. nih.gov

In the synthesis of more complex derivatives, such as those with additional functional groups, the reaction conditions can be tailored. For example, the oxidation of 2(E),6(E)-bis(chloromethylidene)-4-thiomorpholinamine hydrochloride with hydrogen peroxide in an aqueous or ethanol (B145695)/water medium, followed by neutralization, provides the corresponding S-oxide. researchgate.net Similarly, the synthesis of ethyl thiomorpholine oxide methacrylate (B99206) (THOXMA) is accomplished through the mild oxidation of its thiomorpholine precursor (THMA) with a 30% aqueous solution of hydrogen peroxide, resulting in a high yield of the desired sulfoxide. mdpi.com

Challenges in peroxide-mediated oxidations include controlling regioselectivity, especially in the presence of other oxidizable functional groups. vulcanchem.com For instance, when synthesizing 4-(3-methoxy-4-nitrophenyl)thiomorpholine (B8324189) 1-oxide, strict temperature control (0–5°C) is necessary to minimize the formation of the sulfone byproduct. vulcanchem.com

Transition Metal and Other Oxidant Systems in this compound Synthesis

While peroxide-based methods are common, other oxidant systems, including those based on transition metals, offer alternative routes to thiomorpholine 1-oxides. These systems can provide different reactivity profiles and may be advantageous for specific substrates.

Potassium permanganate (B83412) is a powerful oxidizing agent that has been used for the synthesis of thiomorpholine 1,1-dioxide. vulcanchem.com However, its high reactivity can make the selective synthesis of the sulfoxide challenging. Careful control of stoichiometry and reaction conditions is required to avoid over-oxidation. A patented method for a related morpholinone derivative employs halite or chlorine dioxide under acidic conditions (pH < 7) to oxidize the thiomorpholine precursor. vulcanchem.com

Transition metal catalysts are also employed for the selective oxidation of sulfides. For example, manganese-based catalysts have been shown to be effective. Mn2ZnO4 spinel nanoparticles have been used as a heterogeneous catalyst for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in ethanol at room temperature. jsynthchem.com Another approach utilizes a peroxometalate-based polymer immobilized ionic liquid phase catalyst, [PO4{WO(O2)2}4]@PIILP, for the efficient and selective oxidation of sulfides. rsc.org This system can be tuned to favor either the sulfoxide or the sulfone by adjusting the solvent and reaction time. rsc.org

The following table summarizes various oxidant systems used in the synthesis of thiomorpholine 1-oxides and their derivatives.

Oxidant SystemSubstrateProductKey Features
H₂O₂ / Acetic AcidGeneral SulfidesSulfoxidesTransition-metal-free, mild conditions, high yields. nih.gov
H₂O₂ (30% aq.)Ethyl thiomorpholine methacrylate (THMA)Ethyl thiomorpholine oxide methacrylate (THOXMA)Mild oxidation, high yield (80%). mdpi.com
H₂O₂ / H₂O or EtOH/H₂O2(E),6(E)-bis(chloromethylidene)-4-thiomorpholinamine HCl2(E),6(E)-bis(chloromethylidene)-4-thiomorpholinamine 1-oxideEffective for functionalized thiomorpholines. researchgate.net
mCPBA4-(3-methoxy-4-nitrophenyl)thiomorpholine4-(3-methoxy-4-nitrophenyl)this compoundRequires strict temperature control to avoid over-oxidation. vulcanchem.com
Potassium PermanganateThiomorpholineThiomorpholine 1,1-dioxidePowerful oxidant, often leads to the sulfone. vulcanchem.com
Mn₂ZnO₄ Nanoparticles / H₂O₂General SulfidesSulfoxidesHeterogeneous, green, and efficient catalytic system. jsynthchem.com
[PO₄{WO(O₂)₂}₄]@PIILP / H₂O₂General SulfidesSulfoxides or SulfonesTunable selectivity based on reaction conditions. rsc.org

Functionalization Reactions at the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modifications. Functionalization can occur at the nitrogen atom or on the carbon framework of the ring, leading to a diverse array of derivatives with potentially unique properties.

N-Substitution and Derivatization Strategies

The nitrogen atom of the this compound ring is a common site for functionalization. N-alkylation and N-acylation reactions allow for the introduction of various substituents, which can significantly influence the biological activity and physicochemical properties of the resulting molecules.

For example, N-substituted thiomorpholine 1,1-dioxides can be synthesized through a double Michael addition of aromatic amines to divinyl sulfone. tandfonline.comresearchgate.net This approach has been utilized to prepare a range of N-aryl derivatives. Further reactions of the nitrogen atom in thiomorpholine-1,1-dioxide include reactions with agents like bromo cyanide, allylic chloride, and chloro acetonitrile. researchgate.net

The synthesis of N-(2-Aminoethyl) this compound hydrochloride involves the initial protection of the amino group, followed by oxidation of the sulfur atom and subsequent deprotection. Another example is the synthesis of 4-(prop-2-yn-1-yl)thiomorpholine (B2371439) 1-oxide, which introduces a reactive alkyne functionality for further elaboration via click chemistry. tandfonline.comchemscene.com The synthesis of 1-Oxide-4-thiomorpholine propanoic acid introduces a carboxylic acid moiety, enabling further functionalization. smolecule.com

The following table highlights examples of N-substitution and derivatization of the this compound core.

Reagent/Reaction TypeProductApplication/Significance
Double Michael Addition with Aromatic AminesN-Arylthiomorpholine 1,1-dioxidesAccess to biologically active compounds. tandfonline.comresearchgate.net
Reaction with Bromo Cyanide, Allylic ChlorideN-Cyanomethyl, N-Allyl derivativesIntroduction of functional handles for further synthesis. researchgate.net
Click Chemistry with 4-(prop-2-yn-1-yl)this compound1,2,3-Triazole derivativesSynthesis of complex heterocyclic systems. tandfonline.com
Alkylation with Propanoic Acid Moiety1-Oxide-4-thiomorpholine propanoic acidIntroduction of a carboxylic acid for further derivatization. smolecule.com

Ring-Based Functionalization and Heterocyclic Annulation

Functionalization of the carbon backbone of the this compound ring or the construction of fused heterocyclic systems represents a more advanced strategy for creating structural diversity. These modifications can lead to novel compounds with unique three-dimensional shapes and biological profiles.

One example involves the synthesis of 2(E),6(E)-bis(chloromethylidene)-4-thiomorpholinamine-1-oxide and its subsequent conversion to hydrazones. researchgate.net This demonstrates the reactivity of substituents on the thiomorpholine ring.

Heterocyclic annulation, the fusion of another ring system onto the this compound core, can lead to complex polycyclic structures. While specific examples directly on the this compound ring are not extensively detailed in the provided context, the general principles of heterocyclic synthesis can be applied. For instance, the synthesis of 1,2,3-triazole-fused heterocyclic systems is a well-established area of research. beilstein-journals.org A one-pot procedure for the synthesis of novel 1,2,3-triazole derivatives attached to a thiomorpholine 1,1-dioxide core has been developed. tandfonline.com

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its derivatives, this translates to the use of environmentally benign reagents, solvents, and catalysts, as well as the development of more efficient, atom-economical processes.

A key aspect of green chemistry is the use of safer solvents. Water is an ideal green solvent, and the synthesis of N-substituted thiomorpholine 1,1-dioxides has been achieved in water using a boric acid/glycerol catalyst system. tandfonline.comresearchgate.net This method is simple, environmentally friendly, and provides good to excellent yields. tandfonline.comresearchgate.net

The use of hydrogen peroxide as an oxidant is another example of a green approach, as its only byproduct is water. nih.govjchemrev.com The development of transition-metal-free oxidation systems further enhances the green credentials of these syntheses. nih.gov

Continuous flow chemistry offers a sustainable and safer alternative to traditional batch processing, especially when dealing with hazardous reagents or intermediates. researchgate.netchemrxiv.org The synthesis of thiomorpholine has been demonstrated in a telescoped continuous flow format, which allows for the safe handling of hazardous materials and precise control over reaction conditions. researchgate.netchemrxiv.org This approach could be extended to the synthesis of this compound, potentially improving safety and scalability.

The development of recyclable catalysts, such as the silica-based tungstate (B81510) interphase catalyst for sulfide (B99878) oxidation, also aligns with green chemistry principles by reducing waste and catalyst consumption. organic-chemistry.org

The following table outlines some green chemistry approaches applied to the synthesis of this compound and its precursors.

Green Chemistry PrincipleApplication in Thiomorpholine SynthesisBenefit
Use of Safer SolventsSynthesis of N-substituted thiomorpholine 1,1-dioxides in water. tandfonline.comresearchgate.netEnvironmentally benign, simple procedure. tandfonline.comresearchgate.net
Use of Greener ReagentsHydrogen peroxide as an oxidant. nih.govjchemrev.comWater is the only byproduct. nih.govjchemrev.com
CatalysisBoric acid/glycerol catalyst in water; recyclable heterogeneous catalysts. tandfonline.comresearchgate.netorganic-chemistry.orgReduced waste, catalyst reusability. tandfonline.comresearchgate.netorganic-chemistry.org
Process IntensificationContinuous flow synthesis of thiomorpholine. researchgate.netchemrxiv.orgImproved safety, scalability, and control. researchgate.netchemrxiv.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of thiomorpholine and its derivatives, including enhanced safety, scalability, and efficiency. chemrxiv.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. rsc.orgbeilstein-journals.org

A notable application of this technology is the two-step telescoped continuous flow synthesis of thiomorpholine itself. chemrxiv.orgresearchgate.net This process begins with a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, utilizing 9-fluorenone (B1672902) as an inexpensive photocatalyst. researchgate.netresearchgate.netacs.orgchemrxiv.org This initial step proceeds under highly concentrated conditions (4 M) and results in the quantitative formation of the corresponding half-mustard intermediate. chemrxiv.orgresearchgate.net The subsequent base-mediated cyclization of this intermediate yields thiomorpholine. chemrxiv.orgresearchgate.net The entire process can be run for extended periods, demonstrating its robustness for large-scale production. researchgate.net

The benefits of continuous flow are also evident in the synthesis of thiomorpholine derivatives. For instance, a scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions provides access to substituted thiomorpholines. organic-chemistry.org This method employs an inexpensive organic photocatalyst and a Lewis acid additive. organic-chemistry.org Furthermore, the synthesis of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, a key intermediate for an HIV maturation inhibitor, has been successfully achieved using a continuous-flow setup, highlighting the ability to handle potentially hazardous intermediates safely and to scale up production to kilogram levels. beilstein-journals.org

FeatureBatch MethodPhotochemical Continuous Flow Method
Starting Materials (2-chloroethyl) amine derivatives, sodium sulfideCysteamine hydrochloride, vinyl chloride
Key Steps Oxidation, hydrolysis, acidificationPhotochemical thiol-ene reaction, cyclization
Catalyst Potassium permanganate9-fluorenone (photocatalyst)
Safety Potential for heat spikes during oxidationSafer handling of hazardous intermediates
Scalability Less straightforwardHighly scalable
Yield ~82.5% (oxidation step)Up to 96%
Reaction Time HoursMinutes to hours

This table provides a comparative analysis of traditional batch versus modern continuous flow methods for synthesizing thiomorpholine precursors.

Environmentally Benign Oxidation Protocols

The oxidation of the sulfur atom in the thiomorpholine ring is a critical step in the synthesis of this compound. Green chemistry principles have spurred the development of environmentally friendly oxidation protocols that minimize waste and avoid hazardous reagents.

Hydrogen peroxide (H₂O₂) is a favored "green" oxidant because its only byproduct is water. researchgate.net The use of H₂O₂ in the presence of various catalysts provides a mild and efficient method for the selective oxidation of sulfides to sulfoxides. researchgate.net For instance, Ti-containing zeolites have been studied as catalysts for this transformation. researchgate.net While the non-catalyzed reaction can occur, the catalyzed reaction allows for the selective formation of the sulfone from the sulfoxide. researchgate.net Another approach utilizes catalytic amounts of iodide ion or iodine with hydrogen peroxide for the effective oxidation of thiols to disulfides, a related transformation. organic-chemistry.org This method is notable for its mild conditions and broad substrate compatibility. organic-chemistry.org

Electrochemical methods in continuous-flow microreactors represent another frontier in green oxidation. rsc.orgrsc.org These systems use water as the oxygen source, and the selectivity between the sulfoxide and the sulfone is controlled simply by adjusting the applied potential. rsc.orgrsc.org This technique offers a broad scope and good functional group tolerance. rsc.orgrsc.org

The use of potassium permanganate (KMnO₄), a powerful and inexpensive oxidizing agent, has also been adapted for greener, solvent-free conditions. scispace.com When supported on inorganic salts or solids like alumina, KMnO₄ can efficiently oxidize thioethers. scispace.com Microwave and ultrasound irradiation have been employed to accelerate these solvent-free oxidations, with ultrasound showing particular effectiveness in the mild oxidation of cyclic thioethers to their corresponding sulfoxides with high yields. scispace.com

Oxidant SystemCatalyst/ConditionsKey Advantages
Hydrogen Peroxide (H₂O₂)Ti-containing zeolitesGreen byproduct (water), selective oxidation to sulfone. researchgate.net
Hydrogen Peroxide (H₂O₂)Iodide ion/IodineMild conditions, broad substrate scope. organic-chemistry.org
Electrochemical (Water)Continuous-flow microreactorHigh selectivity controlled by voltage, sustainable. rsc.orgrsc.org
Potassium Permanganate (KMnO₄)Solvent-free, ultrasound irradiationInexpensive, high yields for cyclic sulfoxides. scispace.com
KuQuinone (Organophotocatalyst)Visible light, O₂Metal-free, high yields, short reaction times. acs.org

This table summarizes various environmentally benign oxidation methods for thioethers.

Stereoselective Synthesis Approaches for Chiral this compound

The synthesis of chiral thiomorpholine 1-oxides is of significant interest due to the role of stereochemistry in biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One of the primary methods for introducing chirality at the sulfur atom is the stereoselective oxidation of a prochiral thiomorpholine derivative. acs.org This can be achieved using chiral oxidizing agents or through catalyst-controlled enantioselective oxidation. acs.org While various transition metal catalysts, particularly those based on titanium and vanadium, are commonly used for the enantioselective oxidation of sulfides, the development of more efficient and selective methods remains an active area of research. acs.org

Another major strategy involves building the chiral thiomorpholine ring from chiral precursors. For example, polymer-supported synthesis has been used to create stereochemically defined morpholine- and thiomorpholine-3-carboxylic acid derivatives from immobilized amino acids like Fmoc-Cys(Trt)-OH. acs.org The inclusion of a reducing agent like triethylsilane during cleavage from the resin leads to the stereoselective formation of the saturated thiomorpholine ring system. acs.org

Furthermore, intramolecular reductive etherification of 1,5-dicarbonyl compounds has been developed as a stereoselective method for synthesizing cis-2,6-disubstituted 1,4-oxathianes, which are structurally related to thiomorpholines. researchgate.net This highlights the potential for applying similar cyclization strategies to the synthesis of stereochemically defined thiomorpholine derivatives. The synthesis of chiral 1,2-diols and 1,3-diols through catalytic asymmetric methods also provides a conceptual framework that could be adapted for the stereoselective synthesis of thiomorpholine-based structures. nih.gov

ApproachKey StrategyExample/Application
Stereoselective Oxidation Enantioselective oxidation of the sulfur atom in a prochiral thiomorpholine.Use of transition metal catalysts (e.g., titanium, vanadium) to achieve enantiomeric excess. acs.org
Chiral Pool Synthesis Starting with a chiral building block to construct the thiomorpholine ring.Polymer-supported synthesis from immobilized chiral amino acids like Fmoc-Cys(Trt)-OH. acs.org
Diastereoselective Cyclization Controlling the stereochemistry during the ring-forming reaction.Intramolecular reductive etherification of diketones to form cis-disubstituted rings. researchgate.net

This table outlines the principal strategies for the stereoselective synthesis of chiral thiomorpholine derivatives.

Spectroscopic and Structural Characterization of Thiomorpholine 1 Oxide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. In thiomorpholine (B91149) 1-oxide and its derivatives, the protons on the carbon atoms adjacent to the sulfoxide (B87167) group and the nitrogen atom exhibit characteristic chemical shifts.

For instance, in N-(2-Aminoethyl) thiomorpholine 1-oxide hydrochloride, the protons adjacent to the electron-withdrawing sulfoxide group (S=O) are deshielded and appear at approximately δ 2.8–3.2 ppm. The protons on the thiomorpholine ring adjacent to the nitrogen atom (N-CH₂-S=O) are observed in the range of δ 3.5–4.0 ppm. The protons of the aminoethyl group also show distinct signals.

In a study involving the transformation of thiomorpholine by Mycobacterium aurum MO1, the formation of this compound as an intermediate was confirmed by ¹H NMR. researchgate.net The spectrum of the intermediate product showed a complex pattern with four signals at 2.86, 2.99, 3.10, and 3.39 ppm, which corresponded to the non-equivalent protons of the thiomorpholine ring in the sulfoxide. researchgate.net This complexity arises from the chair conformation of the ring and the axial orientation of the sulfoxide group. researchgate.net

The chemical shifts of protons in substituted this compound derivatives are also influenced by the nature of the substituent. For example, in 4-(3-methoxy-4-nitrophenyl)thiomorpholine (B8324189) 1-oxide, the aromatic protons are expected to resonate around δ 7.5–8.2 ppm, while the methoxy (B1213986) protons would appear as a singlet at approximately δ 3.8–4.0 ppm.

¹H NMR Data for Selected this compound Derivatives

Compound Solvent Chemical Shift (δ ppm) and Multiplicity Reference
N-(2-Aminoethyl) this compound hydrochloride - 2.8–3.2 (CH₂-S=O), 3.5–4.0 (N-CH₂-S=O), 2.5–3.0 (-CH₂NH₂), 1.5–2.0 (-NH₃⁺Cl⁻)
This compound (intermediate in biotransformation) D₂O 2.86, 2.99, 3.10, 3.39 researchgate.net
Ethylthiomorpholine oxide methacrylate (B99206) (THOXMA) CDCl₃ 6.01 (d, CH₂), 5.58 (d, CH₂), 1.87 (s, CH₃), 4.18 (t, OCH₂CH₂N), 3.2 (t, OCH₂CH₂N), 2.85 (t, NCH₂CH₂S), 2.93 (t, NCH₂CH₂S) mdpi.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound derivatives, the carbon atoms adjacent to the sulfoxide group are significantly affected by its electron-withdrawing nature.

For N-(2-Aminoethyl) this compound hydrochloride, the carbon atom adjacent to the sulfoxide group (C-S=O) resonates in the region of δ 45–50 ppm. The carbons of the aminoethyl group appear at δ 40–45 ppm (-CH₂NH₂).

In the case of 4-(3-methoxy-4-nitrophenyl)this compound, the thiomorpholine carbons are expected to appear in the δ 40–60 ppm range. The aromatic carbons are also distinguishable, with the carbon attached to the nitro group resonating at approximately δ 145–150 ppm.

¹³C NMR Data for Selected this compound Derivatives

Compound Solvent Chemical Shift (δ ppm) Reference
N-(2-Aminoethyl) this compound hydrochloride - 45–50 (C-S=O), 40–45 (-CH₂NH₂)
4-(3-methoxy-4-nitrophenyl)this compound (related structures) - 40–60 (thiomorpholine carbons), 145–150 (nitro group carbon) vulcanchem.com

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Infrared (IR) Spectroscopy for Sulfoxide Moiety Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups in a molecule. The sulfoxide (S=O) group in this compound exhibits a characteristic strong absorption band in the IR spectrum.

This S=O stretching vibration typically appears in the range of 1040–1070 cm⁻¹. For instance, in N-(2-Aminoethyl) this compound hydrochloride, a strong absorption is observed in this region, confirming the presence of the sulfoxide moiety. The IR spectrum of this compound also shows a broad band at 3200–3350 cm⁻¹, which is characteristic of the N-H stretch of the protonated amine. The formation of this compound as a product of the oxidation of thiomorpholine has been confirmed by the appearance of the characteristic S=O stretching band in the IR spectrum. mdpi.com

Characteristic IR Absorption Frequencies for this compound Compounds

Functional Group Absorption Range (cm⁻¹) Intensity Reference
S=O stretch 1040–1070 Strong
N-H stretch (protonated amine) 3200–3350 Broad

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For N-(2-Aminoethyl) this compound hydrochloride, the molecular ion peak is observed at m/z 198.7, corresponding to the protonated molecule [M+H]⁺. Fragmentation of this ion involves the loss of HCl (m/z 162.3) and cleavage of the aminoethyl side chain (m/z 116.2). In the case of this compound hydrochloride, the electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 155.

Mass Spectrometry Data for Selected this compound Derivatives

Compound Ionization Method Molecular Ion Peak (m/z) Key Fragment Ions (m/z) Reference
N-(2-Aminoethyl) this compound hydrochloride - 198.7 ([M]⁺) 162.3, 116.2
This compound hydrochloride EI 155 -
4-(Prop-2-yn-1-yl)thiomorpholine (B2371439) 1-oxide - 157.23 - chemscene.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry.

The molecular structures of several this compound derivatives have been confirmed by X-ray crystallography. nih.gov For example, in a study of phenylalanine amides with a thiomorpholine moiety, X-ray analysis confirmed that oxidation occurred at the sulfur atom to form the sulfoxide, rather than at the nitrogen atom to form an N-oxide. nih.gov

X-ray diffraction studies of analogous nitrophenyl-thiomorpholine derivatives have shown that the aromatic ring is planar, with a dihedral angle between the thiomorpholine and phenyl rings typically ranging from 45–65°. vulcanchem.com The sulfoxide group adopts a trigonal pyramidal geometry. vulcanchem.com The crystal structure of ruthenium(II) porphyrin fluorophore complexes containing a thiomorpholine ligand has also been determined by X-ray crystallography. mit.edu

Computational and Theoretical Investigations of Thiomorpholine 1 Oxide

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methodologies for investigating the molecular and electronic properties of heterocyclic compounds. These computational approaches are used to determine optimized molecular geometries, vibrational frequencies, and electronic structures, which are crucial for understanding the molecule's reactivity and stability.

In the context of sulfur-containing heterocycles, DFT studies are instrumental in elucidating reaction mechanisms. For instance, calculations have been used to model the oxidation of morpholine (B109124) by cytochrome P450, a process analogous to the formation of thiomorpholine (B91149) 1-oxide from thiomorpholine. Such studies typically investigate reaction pathways and transition states to understand the energetics of the transformation. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311**) is critical for obtaining accurate results that correlate well with experimental data, such as IR and NMR spectra.

Conformational Analysis and Stereochemical Considerations

The introduction of a single oxygen atom on the sulfur atom of the thiomorpholine ring introduces significant stereochemical complexity. The thiomorpholine 1-oxide molecule primarily adopts a chair conformation. Computational modeling has shown that the sulfoxide (B87167) group (S=O) preferentially occupies the axial position.

This preference for the axial S=O conformation is a known phenomenon in other 1,4-thiazane derivatives as well. The stereochemistry has a direct impact on the molecule's spectroscopic properties. The non-equivalence of the axial and equatorial protons on the methylene (B1212753) carbons adjacent to the sulfur and nitrogen atoms leads to more complex ¹H NMR spectra than that of the parent thiomorpholine. The two primary chair conformers, with the oxygen atom being either axial or equatorial, are diastereomers and can, in principle, have different chemical properties and stabilities.

Table 1: Conformational Preference of this compound

Conformer S=O Group Orientation Relative Stability
Chair Axial Preferred
Chair Equatorial Less Favored

This table is based on findings from computational modeling studies.

Energetic and Thermodynamic Property Predictions

Computational chemistry is widely used to predict the energetic and thermodynamic properties of molecules in the gas phase. High-level composite methods, such as G3(MP2)//B3LYP, have been successfully applied to the parent compound, thiomorpholine, to determine its thermochemical properties with high accuracy, showing good agreement with experimental data. These methods serve as the standard for predicting the properties of derivatives like this compound.

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is a key indicator of a molecule's thermodynamic stability. Computational methods can reliably predict gas-phase enthalpies of formation using isodesmic and homodesmotic working reactions. While specific values for this compound are not detailed in the surveyed literature, the established computational protocols for sulfur compounds provide a clear path for their determination.

Bond dissociation enthalpy (BDE) is the energy required to break a specific bond homolytically. It is a critical parameter for predicting a molecule's reactivity towards radical reactions. For this compound, the N-H and C-H BDEs are of particular interest as they indicate the most likely sites for hydrogen atom abstraction. Lower BDE values suggest a weaker bond and a more susceptible site for radical-mediated transformations. Calculations on the parent thiomorpholine have established the BDEs for different positions on the ring, a methodology directly applicable to the 1-oxide derivative.

Gas-phase acidity refers to the enthalpy change of the deprotonation reaction in the gas phase, typically at the N-H site. Gas-phase basicity is the negative of the enthalpy change for the gas-phase protonation reaction. These values indicate the intrinsic acidity and basicity of a molecule without the influence of a solvent. The nitrogen atom in the thiomorpholine ring is the primary basic center.

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule and is a direct measure of its intrinsic basicity. The adiabatic ionization enthalpy (also known as adiabatic ionization potential) represents the energy required to remove an electron from the molecule in its ground state to form the corresponding radical cation. It is a key descriptor of a molecule's ability to undergo oxidation via electron transfer. Computational studies on the parent thiomorpholine have provided precise values for these properties, and the same theoretical approaches are used to evaluate its derivatives.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Thiomorpholine
Morpholine
Thiomorpholine 1,1-dioxide
1,4-Thiazane

Gas-Phase Acidity and Basicity

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping the intricate pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely mechanisms for its formation and subsequent reactions.

One of the most studied reactions is the oxidation of the parent compound, thiomorpholine, to this compound. Computational studies, often in conjunction with experimental analysis, have explored this transformation. For instance, the oxidation of thiomorpholine is a key metabolic pathway, and understanding its mechanism is important. researchgate.net Quantum chemical calculations on analogous systems, such as the oxidation of morpholine by Cytochrome P450 models, have been investigated using DFT to map the reaction energy profile. researchgate.net These studies typically investigate mechanisms like hydrogen atom abstraction followed by a rebound step. researchgate.net

In the context of synthetic chemistry, the oxidation of the thioether in the thiomorpholine ring to a sulfoxide is a common transformation. Computational models can help predict the stereoselectivity of this oxidation, determining whether the oxygen atom will be positioned axially or equatorially on the sulfur atom. For example, modeling of the oxidation product of thiomorpholine has shown that the sulfoxide preferentially adopts a chair conformation with the S=O group in an axial position. researchgate.net This preference is a result of complex stereoelectronic interactions within the six-membered ring.

Furthermore, computational studies on related sulfoxides help to build a general mechanistic framework. Theoretical investigations into the reduction of sulfoxides by thiols, for example, have been performed at high levels of theory (e.g., MP2/6-311+G(3d2f,2df,2p)//B3LYP/6-311G(d,p)) to understand the process. acs.org These studies show the formation of a key sulfurane intermediate during the reaction. acs.org While not specific to this compound, these models provide a foundational understanding of the types of intermediates and transition states involved in reactions at the sulfoxide group.

Analysis of Electronic and Steric Properties

The electronic and steric properties of this compound dictate its reactivity, conformation, and potential interactions with other molecules. Computational methods are extensively used to quantify these characteristics.

Electronic Properties: The introduction of the oxygen atom to the sulfur in the thiomorpholine ring significantly alters its electronic properties. The S=O bond is highly polar, making the sulfur atom electrophilic and the oxygen atom nucleophilic. DFT calculations are used to quantify various electronic parameters. mdpi.com Key computed properties include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various thermodynamic descriptors. acs.org The MEP map visually represents the electron density distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting non-covalent interactions and reaction sites. acs.org

A joint experimental and computational study on the parent thiomorpholine using the G3(MP2)//B3LYP composite method has provided benchmark data on its energetic properties. nih.gov While this study was on the precursor, the methodologies are directly applicable to this compound for calculating properties such as bond dissociation enthalpies, gas-phase acidity, proton affinity, and ionization enthalpy. nih.gov Such data is fundamental to understanding the molecule's intrinsic stability and reactivity.

Table 1: Computed Physicochemical Properties of this compound and a Derivative.
PropertyThis compound4-(Prop-2-yn-1-yl)thiomorpholine (B2371439) 1-oxide
Molecular FormulaC₄H₉NOS chemscene.comC₇H₁₁NOS bg.ac.rs
Molecular Weight (g/mol)119.19 chemscene.com157.23 bg.ac.rs
XLogP3-AA-1.4 chemscene.com-0.3161 bg.ac.rs
Hydrogen Bond Donor Count1 chemscene.com0 bg.ac.rs
Hydrogen Bond Acceptor Count2 chemscene.com2 bg.ac.rs
Rotatable Bond Count0 chemscene.com1 bg.ac.rs
Topological Polar Surface Area (TPSA) (Ų)48.3 chemscene.com20.31 bg.ac.rs

Steric Properties: The three-dimensional structure and conformational preferences of this compound are its key steric properties. The six-membered ring is not planar and, like cyclohexane, exists in various conformations, with the chair form being the most stable. researchgate.net Computational modeling has been used to investigate the conformational landscape of the thiomorpholine ring system in detail.

A critical aspect for this compound is the orientation of the sulfoxide oxygen, which can be either axial or equatorial. Computational modeling using a Monte Carlo procedure on this compound indicated that the most stable conformation is a chair form where the S=O group is in the axial position. researchgate.net This preference can be influenced by the solvent and by substitution on the ring or at the nitrogen atom. DFT studies on metal complexes of thiomorpholine derivatives have shown that intermolecular interactions in a crystal lattice can be strong enough to favor a conformation that is different from the most stable one in the gas phase. These studies highlight the subtle balance of forces, including C-H···X interactions (where X can be S, N, etc.), that dictate the final solid-state structure.

Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Thiomorpholine (B91149) Oxide-Derived Monomers (e.g., THOXMA)

A key monomer in this field is 2-(thiomorpholine-4-yl)ethyl methacrylate (B99206), commonly referred to as THOXMA. researchgate.net Its synthesis is a multi-step process that begins with the preparation of an intermediary product, 2-bromoethyl methacrylate. mdpi.comnih.gov This is followed by a nucleophilic substitution reaction with thiomorpholine to produce ethyl thiomorpholine methacrylate (THMA). mdpi.com The final step involves the mild oxidation of THMA, typically using hydrogen peroxide, to yield the desired thiomorpholine 1-oxide methacrylate (THOXMA) monomer. mdpi.comrsc.org This synthetic route is efficient, providing the monomer in high purity without requiring complex purification methods like column chromatography or distillation. mdpi.com The presence of the sulfoxide (B87167) group (S=O) in THOXMA is a critical feature, imparting strong hydrophilicity to the resulting polymers. nih.govresearchgate.net

Stimuli-Responsive Polymer Systems Development

Polymers derived from this compound, such as poly(2-(thiomorpholine-4-yl)ethyl methacrylate) (PTHOXMA), exhibit dual-responsive behavior, reacting to changes in both temperature and pH. mdpi.comnih.gov This "smart" characteristic is highly desirable for creating materials that can adapt to different biological environments. researchgate.net The sulfoxide group contributes to the polymer's hydrophilicity and temperature sensitivity, while the tertiary amine within the thiomorpholine ring provides pH-responsiveness. mdpi.comnih.gov

Polymers containing this compound exhibit Lower Critical Solution Temperature (LCST) behavior, meaning they are soluble in water below a certain temperature but become insoluble and aggregate as the temperature rises. mdpi.comresearcher.life This phase transition is driven by the disruption of hydrogen bonds between the polymer and water molecules at elevated temperatures. mdpi.com The LCST of these polymers can be precisely tuned. For instance, in alkaline conditions (pH 10) and at physiological pH (7.4), PTHOXMA shows cloud points—the temperature at which the polymer solution becomes cloudy—between 40°C and 60°C. researchgate.netmdpi.comresearchgate.net

A significant strategy for tuning the LCST is through copolymerization. mdpi.comnih.gov By creating statistical copolymers of THOXMA with a hydrophilic and biocompatible comonomer like 2-hydroxyethyl methacrylate (HEMA), the LCST can be modulated. researchgate.netmdpi.comnih.gov Increasing the HEMA content in the copolymer can alter the hydrophilic/hydrophobic balance, thereby adjusting the phase transition temperature to suit specific applications. researchgate.netnih.gov

The tertiary amine group in the thiomorpholine moiety (pKa ≈ 8.3) makes polymers like PTHOXMA sensitive to pH changes. mdpi.com In acidic environments, this amine group becomes protonated, which significantly increases the polymer's solubility in water. researchgate.netmdpi.com As a result, in acidic media, the polymer remains hydrophilic and does not exhibit an LCST. mdpi.comnih.gov This pH-triggered change in solubility is a key feature for applications where responsiveness to acidic microenvironments, such as those found in tumor tissues or endosomes, is required. mdpi.com The pKa of the resulting PTHOXMA polymer is around 5.6, indicating a weak acid character that can be exploited for applications like cellular transfection. mdpi.commdpi.com

Lower Critical Solution Temperature (LCST) Behavior Tuning

Controlled Polymerization Techniques (e.g., Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization)

To create well-defined polymers with controlled molecular weights and narrow molecular weight distributions, controlled polymerization techniques are employed. rsc.org Reversible Addition–Fragmentation chain-Transfer (RAFT) polymerization is a particularly effective and versatile method used for polymerizing THOXMA and its comonomers. mdpi.comnih.govnih.govresearcher.life The RAFT process allows for the synthesis of homopolymers like P(THOXMA)₁₀₀ and a variety of statistical copolymers, such as P(THOXMAₙ-stat-HEMAₘ). mdpi.comnih.gov This level of control over the polymer architecture is crucial for fine-tuning the material's properties, including its stimuli-responsive behavior. rsc.org Other controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been successfully used for sulfoxide-containing monomers, highlighting the robustness of these methods for creating advanced polymer structures. nih.govacs.orgnih.gov

Development of Biomimetic Materials and Smart Hydrogels

The unique properties of this compound-derived polymers make them excellent building blocks for biomimetic materials and smart hydrogels. researchgate.net Biomimetic materials are designed to emulate the structures and functions of natural biological systems, such as the extracellular matrix (ECM). mdpi.compolyu.edu.hk Smart hydrogels are three-dimensional polymer networks that can swell in water and respond to external stimuli like temperature and pH. mdpi.comnih.gov

Hydrogels based on these polymers can be engineered to respond to the specific pH and temperature conditions found in the body, making them suitable for applications like targeted drug delivery. researchgate.netnih.govnih.gov For instance, a hydrogel could be designed to remain stable in the bloodstream at physiological pH (7.4) and body temperature but release a therapeutic agent in the slightly acidic environment of a tumor. researchgate.netresearchgate.net The high water solubility, biocompatibility, and stimuli-responsive nature of polymers like PTHOXMA are key features that facilitate their use in creating these advanced, functional materials for tissue engineering and other biomedical applications. rsc.orgresearchgate.netnih.gov

Mechanistic Biochemical and Biological Activity Research

Enzymatic Transformations Involving Thiomorpholine (B91149) and its Oxidized Forms

The metabolic pathways of thiomorpholine and its oxidized derivatives are crucial for understanding their biological activity and environmental fate. Both mammalian and microbial systems utilize specific enzymes to transform these compounds.

Cytochrome P450-Mediated Oxidation Mechanisms

Spectrophotometric analysis of cell extracts from Mycobacterium aurum MO1 has identified a soluble cytochrome P450 enzyme system involved in the degradation of thiomorpholine. sigmaaldrich.comresearchgate.netnih.gov This enzymatic system is responsible for the initial S-oxidation of the thiomorpholine ring, converting it to thiomorpholine-1-oxide. sigmaaldrich.comresearchgate.netnih.gov The involvement of cytochrome P450 in this primary oxidation step is confirmed by the inhibitory effects of metyrapone, a known cytochrome P450 inhibitor, on the degradation of thiomorpholine. sigmaaldrich.comnih.govresearchgate.net

The S-oxidation reaction is a well-established catalytic function of cytochromes P450. sigmaaldrich.comnih.gov Following the initial oxidation to the sulfoxide (B87167), further enzymatic action by M. aurum MO1 leads to the cleavage of the ring, forming thiodiglycolic acid. sigmaaldrich.comresearchgate.net While monooxygenases are responsible for the transformation of thiomorpholine to its sulfoxide, and cytochrome P450 has been directly implicated, it is also noted that flavin-containing monooxygenases could potentially catalyze this oxidation as well. researchgate.net

Microbial Transformation Pathways

Microorganisms play a significant role in the biotransformation of thiomorpholine. The fungus Bjerkandera adusta has been shown to transform thiomorpholine into thiomorpholine sulfoxide, which then accumulates in the surrounding medium. researchgate.net This particular fungus does not appear to utilize thiomorpholine as a carbon source but rather transforms it. researchgate.net The degradation process in B. adusta involves the development of specific analytical methods, such as thin-layer chromatography and high-performance liquid chromatography, to identify and quantify thiomorpholine and its metabolic byproducts. researchgate.net

In addition to fungi, bacteria like Mycobacterium aurum MO1 are capable of degrading thiomorpholine. researchgate.net The initial step in the biodegradative pathway in this bacterium is the S-oxidation to thiomorpholine-1-oxide, followed by ring cleavage to produce thiodiglycolic acid. sigmaaldrich.comresearchgate.net The involvement of a cytochrome P450 enzyme in this process has been substantiated through in situ nuclear magnetic resonance (NMR) and inhibitor studies. sigmaaldrich.comresearchgate.netnih.gov The ability of various microorganisms to adapt and degrade saturated heterocyclic xenobiotics like thiomorpholine highlights their importance in environmental bioremediation. researchgate.net

In Vitro Antimicrobial and Antiviral Activity Investigations

Derivatives of thiomorpholine 1-oxide have demonstrated notable activity against a range of microbial and viral agents in laboratory settings.

Antimicrobial Activity:

Thiomorpholine derivatives, including the S-oxide forms, have been investigated for their antibacterial properties. For instance, certain thiomorpholine-S-oxide phenyl oxazolidinone scaffolds have been synthesized and evaluated against various bacterial species such as Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. jchemrev.com Structure-activity relationship (SAR) studies on C-5 amide analogues of S-oxide thiomorpholine oxazolidinones have identified compounds with significant in vitro potency against Gram-positive bacteria. jchemrev.com Additionally, some thiomorpholine derivatives have shown effectiveness against Mycobacterium smegmatis.

Antiviral Activity:

Research has also pointed to the antiviral potential of thiomorpholine derivatives. Certain synthesized compounds based on the thiomorpholine scaffold have shown promising results in their ability to inhibit the replication of HIV-1 strains.

Mechanistic Studies of Antitumor Activity (e.g., Inhibition of Protein Synthesis and DNA Replication)

Thiomorpholine-1,1-dioxide, a related oxidized form of thiomorpholine, has been shown to possess antitumor properties. Its mechanism of action is believed to involve the inhibition of fundamental cellular processes necessary for tumor growth, such as protein synthesis and DNA replication. biosynth.com The arrest of DNA replication is a critical event that can halt the proliferation of cancer cells. nih.gov This inhibition of DNA synthesis can lead to cell cycle arrest, predominantly in the S phase, and subsequently induce apoptosis. nih.gov The replication of DNA is a complex process involving numerous proteins, and its disruption is a key strategy for many anticancer therapies. oncotarget.comnih.gov

Enzyme Inhibition Profiles and Binding Mechanisms

Derivatives of thiomorpholine and its oxidized forms have been shown to inhibit various enzymes, highlighting their potential as therapeutic agents.

Thiomorpholine-1-oxide hydrochloride has been reported to inhibit Cathepsin K with an IC50 value of 15 µM. In another study, the oxidation of a C-2 thiomorpholine substituent to a polar sulfoxide (this compound) in a series of 2,4-disubstituted pyrimidine (B1678525) derivatives resulted in compounds with the ability to inhibit cholinesterases. nih.gov Specifically, the this compound derivative (7s) showed significant inhibition of Aβ1–40 peptide aggregation induced by human acetylcholinesterase (hAChE), with an inhibition rate of approximately 56%. nih.gov

The binding mechanisms often involve the specific chemical features of the thiomorpholine ring and its substituents. For example, in the case of pyrimidine derivatives, the C-2 thiomorpholine ring provided superior butyrylcholinesterase (BuChE) inhibition and selectivity compared to morpholine (B109124) or pyrrolidine (B122466) rings at the same position. nih.gov Computational studies suggest that modifications to the thiomorpholine ring can enhance binding affinity to target enzymes.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies have provided insights into how chemical modifications affect their antimicrobial and enzyme-inhibiting properties.

For antimicrobial agents, SAR studies of C-5 amide analogues of S-oxide thiomorpholine oxazolidinones revealed a preference for small, lipophilic groups at the C-5 position to enhance potency against Gram-positive bacteria. jchemrev.com However, extended cinnamamides were also well-tolerated. jchemrev.com

Research into Chelating Agent Properties and Interactions (Drawing parallels from Thiomorpholine 1,1-dioxide research)

Research into the specific chelating properties of this compound is an emerging area of interest. However, significant insights can be drawn from its close structural analog, thiomorpholine 1,1-dioxide. A chelating agent is a substance whose molecules can form several bonds to a single metal ion. epa.govbeloit.edu The process, known as chelation, involves the formation of a cyclic structure called a chelate, which inactivates the metal ion. epa.govscribd.com This ability to bind with metal ions is crucial in various applications, such as in water treatment to prevent the precipitation of metal ions and improve water quality. guidechem.com

Thiomorpholine 1,1-dioxide is recognized for its function as a chelating agent. guidechem.com Its mechanism of action is based on the formation of stable complexes with metal ions, which reduces their reactivity and facilitates their removal from systems. guidechem.com The molecule possesses a six-membered heterocyclic ring with nitrogen and sulfur atoms. vulcanchem.com The key to its chelating ability lies in the donor atoms—specifically the oxygen atoms of the sulfone group and the nitrogen atom of the ring—that can coordinate with a metal ion. beloit.eduscribd.com The arrangement of these atoms allows for the formation of stable chelate rings. beloit.edu

Drawing a parallel, this compound, with its sulfoxide group (S=O) and a nitrogen atom, also possesses the necessary structural features to act as a chelating agent. The oxygen atom of the sulfoxide group and the ring's nitrogen atom can act as electron-pair donors, coordinating with a metal ion to form a stable chelate complex. The primary difference lies in the oxidation state of the sulfur atom. In this compound, the sulfur atom is less oxidized than in the 1,1-dioxide derivative. This difference may influence the electron density on the oxygen and nitrogen donor atoms, thereby affecting the stability and selectivity of the metal complexes formed.

While specific studies on this compound are limited, the broader family of thiomorpholine derivatives has been shown to form complexes with various metal ions, including copper(II), platinum(II), and nickel(II). sigmaaldrich.com The parent compound, thiomorpholine, acts as an NS donor ligand in forming such complexes. sigmaaldrich.com The introduction of the oxygen atom in this compound provides an additional or alternative coordination site, potentially leading to different coordination chemistry and complex stability.

The potential chelating behavior of this compound compared to its dioxide analog can be summarized based on their structural features.

Table 1: Comparison of Potential Donor Atoms for Chelation

Compound Ring Nitrogen (N) Sulfoxide Oxygen (S=O) Sulfone Oxygens (O=S=O) Potential for Chelation
This compound Yes Yes N/A High

| Thiomorpholine 1,1-dioxide | Yes | N/A | Yes (two) | High |

Table 2: Potential Metal Ion Interactions

Metal Ion Known Interaction with Thiomorpholine Derivatives Potential for Chelation with this compound
Copper (Cu²⁺) Yes sigmaaldrich.com High
Nickel (Ni²⁺) Yes sigmaaldrich.com High
Platinum (Pt²⁺) Yes sigmaaldrich.com High
Iron (Fe²⁺/Fe³⁺) Inferred from general chelation principles beloit.edu Moderate to High

| Manganese (Mn²⁺) | Inferred from general chelation principles researchgate.net | Moderate to High |

Further research is necessary to fully elucidate the coordination chemistry of this compound, including the determination of stability constants for its metal complexes, its selectivity for different metal ions, and the structural characterization of the resulting chelates. Such studies would provide a more comprehensive understanding of its potential as a chelating agent in various biochemical and industrial applications.

Thiomorpholine 1 Oxide As a Versatile Chemical Intermediate and Building Block

Utility in Complex Organic Synthesis

Thiomorpholine (B91149) 1-oxide serves as a valuable reagent and building block in the synthesis of intricate organic molecules. Its sulfoxide (B87167) group enhances the reactivity and solubility of molecules, facilitating chemical transformations that might otherwise be challenging. chemimpex.com The thiomorpholine moiety itself is a significant structural motif found in a variety of pharmacologically active compounds. acs.org

The synthesis of thiomorpholine and its derivatives can be achieved through various methods. One common approach involves the cyclization of precursor molecules. For instance, the reaction of diethanolamine (B148213) with sodium sulfide (B99878) can produce thiomorpholine. acs.org Another strategy involves a telescoped photochemical thiol-ene reaction followed by cyclization, which offers a continuous flow method for its preparation. acs.orgchemrxiv.org The oxidation of the sulfur atom in thiomorpholine to form thiomorpholine 1-oxide can be accomplished using mild oxidizing agents like hydrogen peroxide. mdpi.comnih.gov

The presence of the sulfoxide group in this compound introduces a chiral center at the sulfur atom, which can be exploited in asymmetric synthesis to create stereochemically defined products. Furthermore, the sulfoxide can act as a directing group in various chemical reactions, controlling the regioselectivity of subsequent transformations.

Application in Medicinal Chemistry Scaffold Development

The thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. jchemrev.comresearchgate.net Its three-dimensional structure and ability to form hydrogen bonds make it an attractive core for the design of new therapeutic agents. jchemrev.com The introduction of a sulfoxide group to create this compound can further enhance the pharmacological properties of these molecules. vulcanchem.com

The sulfoxide moiety in this compound can improve the aqueous solubility and bioavailability of drug candidates. vulcanchem.com This is a critical factor in drug development, as poor solubility can hinder the absorption and efficacy of a potential drug. For example, the sulfoxide group in 4-(3-Methoxy-4-nitrophenyl)thiomorpholine (B8324189) 1-oxide enhances the water solubility of kinase inhibitor candidates targeting EGFR and VEGFR receptors. vulcanchem.com

Derivatives of thiomorpholine and its oxides have shown a broad spectrum of biological activities, including:

Anticancer activity: Certain thiomorpholine derivatives have demonstrated cytotoxic effects against various cancer cell lines. smolecule.com

Antibacterial activity: Thiomorpholine 1,1-dioxide hydrochloride derivatives have shown promise as antibacterial agents, inhibiting the growth of various bacterial strains. vulcanchem.com Sutezolid, an oxazolidinone antibiotic containing a thiomorpholine moiety, is in clinical trials for treating multidrug-resistant tuberculosis. acs.orgchemrxiv.org

Anti-inflammatory and analgesic properties: The thiomorpholine scaffold is a valuable building block in the development of anti-inflammatory and pain-relieving drugs. vulcanchem.comchemimpex.com

Enzyme inhibition: Thiomorpholine derivatives have been designed as inhibitors for various enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes treatment. jchemrev.com

The versatility of the this compound scaffold allows for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. jchemrev.comresearchgate.net

Role in Agrochemical Compound Design

The utility of thiomorpholine derivatives extends to the field of agrochemicals, where they are used in the design of new pesticides and herbicides. chemimpex.com The incorporation of the this compound moiety can enhance the efficacy and environmental profile of these compounds. chemimpex.com

Similar to its role in pharmaceuticals, the sulfoxide group can improve the solubility and bioavailability of active ingredients in agrochemical formulations, leading to more effective crop protection. chemimpex.comchemimpex.com This can potentially reduce the amount of active compound needed, thereby minimizing environmental impact. vulcanchem.comchemimpex.com

Research in this area focuses on developing agrochemicals that are potent against target pests and weeds while exhibiting low toxicity to non-target organisms and the environment. The unique chemical properties of this compound contribute to the development of such selective and effective crop protection solutions. vulcanchem.com

Precursor for Advanced Pharmaceutical Intermediates

This compound and its closely related derivative, thiomorpholine 1,1-dioxide, are key intermediates in the synthesis of advanced pharmaceutical compounds. google.com These building blocks provide a foundation for constructing complex molecules with specific therapeutic activities. chemimpex.com

For instance, thiomorpholine-1,1-dioxide is a crucial intermediate in the synthesis of Filgotinib, a drug used for the treatment of rheumatoid arthritis. google.com The synthesis often involves the oxidation of a protected thiomorpholine compound. google.com The ability to functionalize the nitrogen atom of the thiomorpholine ring allows for the attachment of various pharmacophores, leading to a wide range of potential drug candidates. jchemrev.comresearchgate.net

The synthesis of these advanced intermediates often requires multi-step reaction sequences. For example, the preparation of N-(2-Aminoethyl) Thiamorpholine 1-oxide hydrochloride can involve the formation of a protected thiomorpholine, followed by oxidation and subsequent deprotection and salt formation. The development of efficient and scalable synthetic routes to these intermediates is a critical aspect of pharmaceutical process chemistry. acs.orgchemrxiv.org

Q & A

Q. How should researchers document and report this compound data to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details (e.g., synthetic procedures) into supplementary materials. Use standardized units (e.g., mM for concentrations) and report statistical parameters (e.g., SEM, p-values). For structural data, deposit crystallographic files in public databases (e.g., Cambridge Structural Database) and cite accession numbers .

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Reactant of Route 1
Reactant of Route 1
Thiomorpholine 1-oxide
Reactant of Route 2
Reactant of Route 2
Thiomorpholine 1-oxide

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